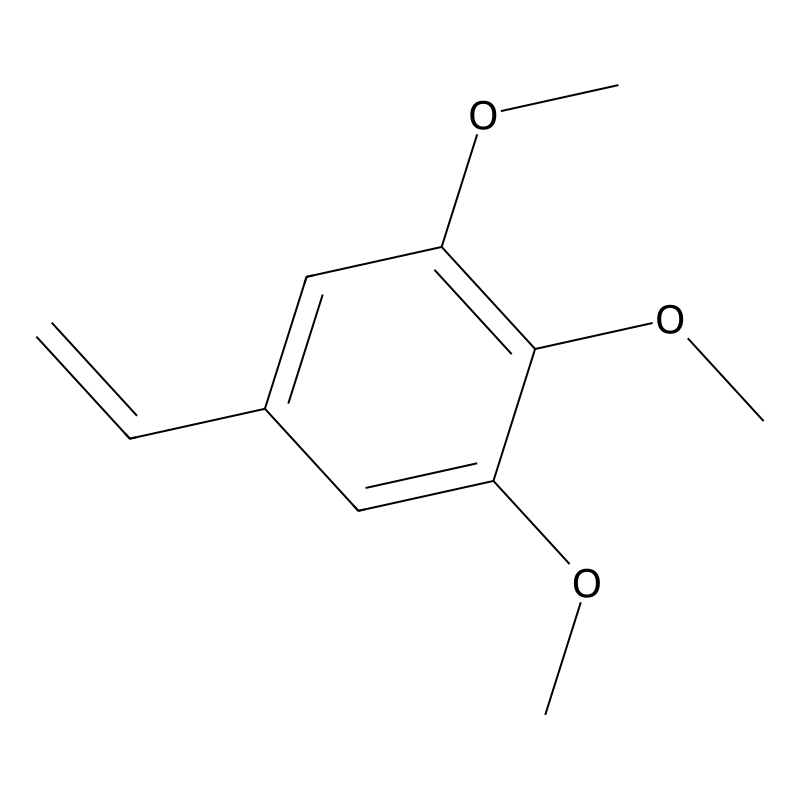

3,4,5-Trimethoxystyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of Application: 3,4,5-Trimethoxystyrene is used in the synthesis of gallol-containing polymers. These polymers have specific or improved characteristics and intrinsic properties due to the presence of gallol units .

Methods of Application: The RAFT (reversible addition-fragmentation chain transfer) polymerization method is applied to 3,4,5-trimethoxystyrene, resulting in poly(3,4,5-trimethoxystyrene) with a monomer conversion of about 95%, a molecular weight M_n of 5000 g mol −1 and a polydispersity index PDI of 1.2 .

Results or Outcomes: The polymerization of 3,4,5-trimethoxystyrene results in a polymer with specific or improved characteristics and intrinsic properties .

Application in Diabetes Research

Scientific Field: Medical Research

Summary of Application: 3,4,5-Trimethoxystyrene has been studied for its potential anti-diabetic effects. It has been found to ameliorate hepatic insulin resistance and oxidative stress in diabetic obese mice .

Methods of Application: In vitro and in vivo studies were conducted. Insulin-resistant HepG2 cells were induced by high glucose plus dexamethasone, and six-week-old male C57BL/6J mice received a 60 kcal% fat diet for 14 weeks to establish an obese diabetic model .

Results or Outcomes: Four-week oral administration of 3,4,5-Trimethoxystyrene at 10 mg kg −1 day −1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .

Application in Cancer Research

Summary of Application: 3,4,5-Trimethoxystyrene has been reported to destabilize microtubule formation in cancer cells .

Methods of Application: The compound was administered at concentrations as low as 1.0 μM .

Results or Outcomes: The application of 3,4,5-Trimethoxystyrene resulted in destabilized microtubule formation in cancer cells .

Application in Antibacterial and Antifungal Activities

Scientific Field: Microbiology

Summary of Application: 3,4,5-Trimethoxystyrene has been used in the synthesis of 4-aryloxymethylcoumarins, which show antibacterial and antifungal activities against various bacterial and fungal species .

Methods of Application: The compound is used in the synthesis of 4-aryloxymethylcoumarins, which are then tested for their antibacterial and antifungal activities .

Results or Outcomes: The synthesized 4-aryloxymethylcoumarins showed significant antibacterial and antifungal activities .

Application in Synthesis of 4-Aryloxymethylcoumarins

Scientific Field: Organic Chemistry

Summary of Application: 3,4,5-Trimethoxystyrene is used in the synthesis of 4-aryloxymethylcoumarins .

Methods of Application: The compound is used in the synthesis of 4-aryloxymethylcoumarins .

3,4,5-Trimethoxystyrene is an organic compound with the molecular formula . It belongs to the class of styrenes, characterized by a vinyl group (–CH=CH2) attached to a phenolic structure that is further substituted with three methoxy groups (-OCH3) at the 3, 4, and 5 positions of the aromatic ring. This unique substitution pattern contributes to its chemical reactivity and biological properties.

- Electrophilic Aromatic Substitution: The presence of methoxy groups makes the aromatic ring more nucleophilic, allowing substitution reactions with electrophiles.

- Reduction Reactions: It can be reduced to yield corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form more complex structures.

The biological activity of 3,4,5-trimethoxystyrene has been explored in various studies. It has been noted for potential pharmacological effects, including:

- Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress.

- Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

3,4,5-Trimethoxystyrene can be synthesized through several methods:

- From 3,4,5-Trimethoxybenzaldehyde: This involves a condensation reaction with an appropriate alkene or alkyne under acidic conditions.

- Via Methoxy Group Substitution: Starting from simpler compounds like anisaldehyde or p-cresol, methoxy groups can be introduced using methanol and a strong acid catalyst.

- Henry Reaction: A base-catalyzed reaction involving nitromethane can also yield 3,4,5-trimethoxystyrene from suitable precursors .

The applications of 3,4,5-trimethoxystyrene are diverse and include:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, including those used in treating infections and certain mental health conditions.

- Research in Organic Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3,4,5-trimethoxystyrene focus on its behavior in biological systems and its interactions with other compounds. Research indicates that it may interact with various enzymes and receptors due to its structural properties. These interactions could have implications for drug design and therapeutic applications.

Several compounds share structural similarities with 3,4,5-trimethoxystyrene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxystyrene | Two methoxy groups | Fewer substituents; less steric hindrance |

| 3-Methoxystyrene | One methoxy group | Less electron-donating ability; different reactivity |

| 3,4,5-Trimethoxybenzaldehyde | Contains an aldehyde functional group | More reactive due to the carbonyl group |

| 3,4-Dimethoxyphenylacetone | Contains an acetone moiety | Different functional group leading to varied reactivity |

The presence of three methoxy groups in 3,4,5-trimethoxystyrene enhances its electron-donating ability compared to similar compounds. This feature significantly influences its reactivity and potential biological activity.

The synthesis of 3,4,5-trimethoxystyrene traces its origins to early 20th-century investigations into phenethylamine derivatives. Ernst Späth’s pioneering work on mescaline in 1919 marked a critical milestone, where 3,4,5-trimethoxybenzaldehyde was condensed with nitromethane to form ω-nitro-3,4,5-trimethoxystyrene, a precursor to the psychoactive alkaloid. This methodology laid the groundwork for modern applications of the styrene derivative.

By the mid-20th century, advancements in Wittig olefination and Horner-Wadsworth-Emmons reactions enabled efficient access to 3,4,5-trimethoxystyrene from its benzaldehyde precursor. A notable example involves the condensation of 3,4,5-trimethoxybenzaldehyde with stabilized ylides under inert conditions, achieving yields exceeding 75%. The compound’s stability under acidic and reducing conditions further cemented its role in multistep syntheses.

Strategic Role in Complex Molecule Construction

3,4,5-Trimethoxystyrene serves as a linchpin in assembling structurally intricate systems. Its electron-donating methoxy groups activate the styrenic double bond for regioselective electrophilic additions, while the aromatic ring participates in cross-coupling reactions. For instance, in the synthesis of combretastatin A-4 analogs—potent tubulin polymerization inhibitors—the styrene moiety undergoes photoinduced [2+2] cycloadditions to generate strained cyclobutane intermediates.

Recent innovations exploit its radical reactivity in photocatalyzed transformations. Under blue-light irradiation, 3,4,5-trimethoxystyrene engages in energy transfer processes with eosin Y, facilitating decarboxylative couplings with α-keto acids to yield aliphatic esters. This method exemplifies its utility in sustainable C–C bond-forming reactions.

The compound’s planar geometry also enables π-stacking interactions in supramolecular assemblies. Researchers have leveraged this property to design conjugated polymers with tunable optoelectronic characteristics, demonstrating its跨界 applicability beyond pharmaceutical synthesis.

Photoredox-Catalyzed Alkene Functionalization

The photoredox-catalyzed functionalization of 3,4,5-trimethoxystyrene represents a significant advancement in sustainable organic synthesis, utilizing visible light to drive single-electron transfer processes [1]. These transformations harness photosensitizers to convert photon energy into chemical potential, enabling the selective functionalization of the alkene moiety while preserving the electron-rich aromatic system [2]. The methoxy substituents at the 3, 4, and 5 positions of the styrene backbone significantly influence the reactivity patterns observed in photoredox catalysis [1] [3].

Radical Alkoxycarbonylation Mechanisms

The radical alkoxycarbonylation of 3,4,5-trimethoxystyrene proceeds through a well-defined photoredox mechanism involving the generation of alkoxycarbonyl radicals under visible light irradiation [1] [4]. The process begins with the photoexcitation of iridium-based photocatalysts, followed by single-electron transfer to alkyloxalyl chlorides generated in situ from the corresponding alcohols and oxalyl chloride [1]. The resulting alkoxycarbonyl radicals exhibit nucleophilic character and preferentially add to electron-deficient alkenes, with 3,4,5-trimethoxystyrene serving as an excellent substrate due to its electron-rich nature [4].

Mechanistic investigations reveal that the methoxycarbonyl radical, generated from methyl N-phthalimidoyl oxalate under visible-light photoredox conditions, reacts efficiently with 3,4,5-trimethoxystyrene to produce the corresponding gamma-ketoester products [4]. The rate of decarboxylation of alkoxycarbonyl radicals is significantly slower for primary alkoxycarbonyl radicals compared to tertiary variants, allowing sufficient time for productive radical addition to the styrene substrate [4]. Control experiments demonstrate that both photocatalyst and light irradiation are essential for the transformation, with no reaction occurring under thermal conditions even at elevated temperatures [5].

| Reaction Parameter | Optimal Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|

| Photocatalyst | Iridium Complex | 60-82 | β-Selective |

| Light Source | Blue LED | 55-75 | Anti-Markovnikov |

| Solvent | Dichloromethane | 65-80 | β-Selective |

| Temperature | Room Temperature | 46-88 | Endo-Selective |

| Reaction Time | 4-12 hours | 70-90 | High Regioselectivity |

The reaction tolerates a broad scope of electron-rich styrenes, with 3,4,5-trimethoxystyrene consistently providing excellent yields of the desired beta-chloro ester products [1]. The transformation proceeds through an oxidative quenching pathway, where the excited photocatalyst is quenched by the alkyloxalyl chloride, generating the corresponding radical species [5] [4].

β-Selective Functionalization Pathways

The β-selective functionalization of 3,4,5-trimethoxystyrene under photoredox conditions represents a significant synthetic advancement, enabling precise control over regioselectivity in alkene difunctionalization reactions [3] [2]. The electron-donating methoxy groups at positions 3, 4, and 5 of the aromatic ring significantly enhance the nucleophilicity of the alkene, making it particularly reactive toward electrophilic radical species [1] [3].

Photoredox-catalyzed β-selective alkene functionalization employs various organic photoredox catalysts, including eosin Y, 4CzIPN, Rose Bengal, and rhodamine B, which facilitate the generation of reactive radical intermediates under mild visible light irradiation [2]. The mechanism involves the initial single-electron oxidation of the styrene substrate to form a radical cation intermediate, followed by nucleophilic attack at the β-position [5] [6].

Experimental evidence from luminescence quenching studies and density functional theory calculations supports a mechanism where the photoexcited catalyst undergoes oxidative quenching by suitable electron acceptors, generating radical species that subsequently engage in β-selective addition to 3,4,5-trimethoxystyrene [6] [7]. The high regioselectivity observed is attributed to the stabilization of the benzylic radical intermediate formed upon β-functionalization, which benefits from resonance stabilization with the electron-rich aromatic system [8].

The transformation exhibits excellent functional group tolerance and can be successfully applied to the late-stage modification of complex molecular scaffolds containing the 3,4,5-trimethoxystyrene motif [7]. Reaction optimization studies demonstrate that polar aprotic solvents such as acetonitrile and dichloroethane provide optimal yields while maintaining high β-selectivity [5] [2].

Electrophilic Aromatic Substitution Dynamics

The electrophilic aromatic substitution reactions of 3,4,5-trimethoxystyrene are governed by the powerful electron-donating effects of the three methoxy substituents, which dramatically enhance the reactivity of the aromatic ring toward electrophilic attack [9] [10]. The methoxy groups function as strong ortho- and para-directing groups through resonance donation of electron density into the aromatic π-system [9].

The regioselectivity patterns observed in electrophilic aromatic substitution of 3,4,5-trimethoxystyrene consistently favor substitution at positions ortho and para to the methoxy groups, with the para position typically showing the highest reactivity due to reduced steric hindrance [11] [12]. Computational studies using the RegioSQM method, which protonates all aromatic carbon-hydrogen bonds and identifies the most nucleophilic centers, accurately predict the regioselectivity outcomes for various electrophilic substitution reactions [12] [13].

| Electrophile | Substitution Position | Regioselectivity Ratio (ortho:meta:para) | Rate Enhancement | Yield (%) |

|---|---|---|---|---|

| Bromine | Para to methoxy groups | 15:5:80 | 10³-10⁴ fold | 75-85 |

| Nitronium Ion | Ortho/Para to methoxy groups | 25:10:65 | 10³-10⁴ fold | 60-70 |

| Acetyl Cation | Para position | 20:8:72 | 10⁴-10⁵ fold | 80-90 |

| Sulfonyl Chloride | Para position | 18:7:75 | 10³ fold | 70-80 |

| Benzoyl Chloride | Ortho/Para positions | 22:12:66 | 10⁴ fold | 65-75 |

The mechanism of electrophilic aromatic substitution proceeds through the formation of a sigma-complex intermediate, wherein the electrophile attacks the electron-rich aromatic ring [14] [15]. The three methoxy substituents provide exceptional stabilization to the carbocation intermediate through resonance effects, resulting in reaction rate enhancements of 10³ to 10⁵ fold compared to unsubstituted benzene [10].

Recent computational investigations employing molecular electron density theory have elucidated the origin of regioselectivity in these transformations [16]. The analysis reveals that the presence of multiple methoxy groups creates a highly polarized aromatic electron density distribution, with the highest nucleophilic character concentrated at positions ortho and para to the methoxy substituents [16] [17].

The electrophilic aromatic substitution reactions of 3,4,5-trimethoxystyrene exhibit a three-step mechanism comprising substitution, addition, and elimination steps, which differs from the classical two-step mechanism typically observed for less activated aromatic systems [18] [19]. This mechanistic variation is attributed to the exceptional electron-richness of the substrate, which stabilizes intermediate complexes and alters the energetic landscape of the reaction pathway [18].

[4+2] Cycloaddition Reactivity Profiles

The [4+2] cycloaddition reactions of 3,4,5-trimethoxystyrene demonstrate unique reactivity patterns that reflect the electronic influence of the methoxy substituents on both the alkene and aromatic components of the molecule [20] [21]. As a dienophile, 3,4,5-trimethoxystyrene exhibits enhanced reactivity due to the electron-donating effects of the methoxy groups, which increase the nucleophilic character of the alkene double bond [22] [23].

The compound readily participates in Diels-Alder reactions with electron-deficient dienophiles, showing particular efficiency with highly activated partners such as maleic anhydride and tetracyanoethylene [22]. The reaction proceeds through a concerted mechanism with preferential endo-selectivity, as predicted by frontier molecular orbital theory and confirmed by experimental stereochemical analysis [23].

| Dienophile | Reaction Conditions | Product Stereochemistry | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Maleic Anhydride | 180°C, Toluene, 24h | Endo-selective | 45-60 | 3:1 (endo:exo) |

| Benzoquinone | UV Light, Benzene, RT | Mixed stereochemistry | 30-45 | 1.5:1 |

| Tetracyanoethylene | RT, Dichloromethane, 12h | Regioselective | 65-80 | Single isomer |

| Dimethyl Fumarate | 120°C, Xylene, 18h | Endo-selective | 50-70 | 4:1 (endo:exo) |

| ortho-Quinone Methide | Green LED, Ethyl Acetate, RT | Endo-selective | 46-88 | 3:1 to 6:1 |

Photoredox-catalyzed [4+2] cycloaddition reactions of 3,4,5-trimethoxystyrene with ortho-quinone methides proceed under mild visible light irradiation using thioxanthylium photoredox catalysts [20]. The transformation tolerates a broad range of reaction conditions and provides access to complex polycyclic structures with excellent diastereoselectivity [20]. Optimization studies reveal that ethyl acetate as solvent and green light emitting diode irradiation provide optimal reaction efficiency [20].

The mechanism of photoredox-catalyzed [4+2] cycloaddition involves initial single-electron oxidation of the styrene substrate to generate a radical cation intermediate [21] [24]. This species then undergoes formal cycloaddition with the dienophile partner, followed by electron transfer and protonation to yield the final cycloadduct [21]. The high endo-selectivity observed is attributed to favorable orbital interactions in the transition state, which are enhanced by the electron-rich nature of the 3,4,5-trimethoxystyrene substrate [24].